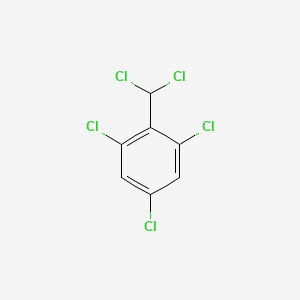

1,3,5-Trichloro-2-(dichloromethyl)benzene

Description

Overview of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds, organic molecules featuring one or more halogen atoms bonded to an aromatic ring, are a cornerstone of modern chemical research and industry. datapdf.com Their utility spans a vast range of applications, from serving as critical intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in materials science as flame retardants and polymers. rsc.orgguidechem.com The introduction of halogen atoms to an aromatic system significantly alters its electronic properties, reactivity, and biological activity. ncerthelp.com This modification allows chemists to fine-tune molecules for specific purposes. However, the same chemical stability that makes many of these compounds desirable also contributes to their environmental persistence, with many halogenated aromatics classified as persistent organic pollutants (POPs). pops.intnih.gov

Specific Research Focus on 1,3,5-Trichloro-2-(dichloromethyl)benzene

This compound is a specific, yet not extensively studied, member of the polychlorinated toluene (B28343) family. Its structure, featuring a symmetrically trichlorinated benzene (B151609) ring and a dichloromethyl side chain, suggests a dual nature for research interest. The dichloromethyl group is a functional handle that can be readily converted into other groups, particularly an aldehyde, making the compound a potential precursor in multi-step organic syntheses. The polychlorinated ring structure places it within the broader class of chlorinated aromatic hydrocarbons, which are of significant environmental interest.

Research Significance and Objectives in Organic and Environmental Chemistry

The scientific significance of studying this compound lies in two primary domains. In organic chemistry, its value is as a potential synthetic intermediate. The dichloromethyl group can be hydrolyzed to form an aldehyde, providing a pathway to compounds like 2,4,6-trichlorobenzaldehyde, a valuable building block. In environmental chemistry, understanding its properties is crucial for assessing its potential impact as a pollutant. Like other polychlorinated benzenes, it is expected to be a persistent, bioaccumulative, and semi-volatile compound, capable of long-range environmental transport. pops.intnih.gov The objective of this article is to compile a comprehensive profile of this compound by examining its synthesis, physicochemical properties, reactivity, and environmental relevance, drawing upon data from closely related chemical analogs due to the scarcity of direct research.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTZFDIPZCSOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Established Synthetic Routes to 1,3,5-Trichloro-2-(dichloromethyl)benzene

The synthesis of this compound is primarily achieved through the controlled chlorination of specific aromatic precursors. This process involves multiple stages, beginning with the formation of a trichlorinated toluene (B28343) core, followed by the chlorination of the methyl side-chain.

Chlorination Reactions of Precursor Aromatic Systems

The principal pathway to this compound begins with a suitable aromatic precursor, typically 2,4,6-trichlorotoluene. The formation of this precursor itself involves the electrophilic aromatic substitution of toluene. Treatment of toluene with three equivalents of chlorine gas in the presence of a catalyst results in the formation of several trichlorotoluene isomers, including the 2,4,6-isomer. prepchem.com

Once the 2,4,6-trichlorotoluene precursor is obtained, the subsequent step is the chlorination of the methyl group. This is a radical chain reaction, often initiated by UV light (photochlorination), which proceeds stepwise from a methyl group (-CH₃) to a chloromethyl group (-CH₂Cl), then to the target dichloromethyl group (-CHCl₂). google.com This side-chain chlorination must be carefully controlled to prevent further reaction to a trichloromethyl group (-CCl₃). google.com

Role of Lewis Acid Catalysis in Compound Formation

Lewis acid catalysis is crucial for the initial stage of the synthesis: the formation of the 2,4,6-trichlorotoluene precursor. During the electrophilic aromatic substitution of toluene, Lewis acids are employed to polarize the chlorine molecule (Cl₂), generating a potent electrophile (Cl⁺) that can attack the electron-rich benzene (B151609) ring. A variety of Lewis acid catalysts are effective for this ring chlorination, including:

Iron or Ferric Chloride (FeCl₃)

Aluminum Chloride (AlCl₃)

Zirconium Tetrachloride (ZrCl₄) chemicalbook.com

Chlorides of titanium, thallium, and tin chemicalbook.com

The choice of catalyst can influence the isomeric distribution of the resulting chlorotoluenes. chemicalbook.com It is important to note that for the subsequent side-chain chlorination step, these Lewis acid catalysts must be absent, as they promote ring substitution rather than the desired radical side-chain reaction. In fact, the presence of iron is actively avoided during side-chain chlorination as it can catalyze undesirable condensation reactions.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing byproducts. Key parameters include temperature, reaction time, and purification methods.

For the side-chain photochlorination, a staged temperature approach is often employed. For instance, a reaction might be initiated at 130°C and the temperature gradually increased to 160-170°C as the chlorination proceeds. The progress of the reaction can be monitored by the weight gain of the reaction mixture due to the addition of chlorine. After the chlorination is complete, the crude product is typically boiled to expel any dissolved hydrogen chloride gas before purification. google.com Final purification is commonly achieved through vacuum distillation to separate the desired product from unreacted starting material and other chlorinated byproducts. google.com

Interactive Table: Optimized Conditions for Side-Chain Chlorination

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Initiation | UV Light / Sunlight | To generate chlorine radicals for side-chain reaction. | google.com |

| Catalyst | Phosphorus Trichloride (trace) | To facilitate the radical reaction. | google.com |

| Temperature | Staged, e.g., 130°C to 170°C | To control the rate of reaction and selectivity. | google.com |

| Monitoring | Weight gain of reaction flask | To determine the extent of chlorination and the endpoint. | google.com |

| Purification | Vacuum Distillation | To isolate the product from reactants and byproducts. | google.com |

Derivatization and Further Chemical Transformations

The chemical reactivity of this compound is dominated by the properties of its functional groups: the electron-deficient aromatic ring and the dichloromethyl side-chain.

Nucleophilic Substitution Reactions and Their Mechanistic Aspects

The benzene ring in this compound is highly electron-deficient. This is due to the strong electron-withdrawing inductive effects of the three chlorine atoms on the ring and the dichloromethyl group. quora.com This electron deficiency deactivates the ring towards typical electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents. wikipedia.org

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

The reactivity towards nucleophiles is enhanced in highly chlorinated substrates. nih.gov A variety of nucleophiles can participate in these reactions, leading to a range of derivatives.

Interactive Table: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole (-OCH₃) |

| Amine | Ammonia (NH₃), Piperidine | Aniline (-NH₂) / N-Aryl Piperidine |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) |

Reduction and Oxidation Pathways of Dichloromethyl and Trichloromethyl Groups

The dichloromethyl group is susceptible to both reduction and oxidation reactions, providing pathways to other important functional groups.

Oxidation: The dichloromethyl group (-CHCl₂) can be hydrolyzed, typically under acidic conditions, to form an aldehyde group (-CHO). prepchem.comchempedia.info This reaction provides a direct route to 2,4,6-trichlorobenzaldehyde. cymitquimica.comnih.gov The hydrolysis of related dichloromethylbenzenes is a known industrial method for producing benzaldehydes. chempedia.infogoogle.com Further oxidation of the side chain, for instance with strong oxidizing agents, can convert the alkyl substituent into a carboxylic acid. libretexts.org

Reduction: The dichloromethyl group can be reduced. Electrochemical methods have been used to study the reduction of related trichloromethyl derivatives, which proceeds by a stepwise, two-electron reduction where a chlorine atom is replaced by a hydrogen atom at each stage. rsc.org This suggests that the reduction of this compound would likely proceed first to 1,3,5-trichloro-2-(chloromethyl)benzene (B75636) and then to 2,4,6-trichlorotoluene.

Cross-Coupling Reactions of Analogous Halogenated Benzene Derivatives

While direct cross-coupling reactions for the synthesis of this compound are not extensively detailed in the provided research, the principles can be inferred from methodologies applied to analogous halogenated benzene derivatives, such as those used in the synthesis of polychlorinated biphenyls (PCBs). Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have proven to be a versatile method for creating carbon-carbon bonds between chlorinated aromatic rings. nih.govresearchgate.netnih.gov

The Suzuki coupling reaction is a powerful tool for synthesizing polychlorinated biphenyls (PCBs) and their derivatives. researchgate.net This method involves the reaction of a (chlorinated) aryl boronic acid with a brominated or iodinated chlorobenzene (B131634) derivative. researchgate.net This approach is noted for its high selectivity and good yields compared to older methods like the Cadogan reaction. nih.govnih.gov A modified Suzuki coupling procedure uses a palladium catalyst, such as Pd(dppf)₂Cl₂ (where dppf is 1,1'-bis(diphenylphosphino)ferrocene), which is less sensitive to air and has a longer shelf life. nih.gov This reaction typically proceeds in the presence of a base, like aqueous sodium carbonate, and yields the desired PCB congeners in moderate to good yields. nih.govresearchgate.net

The synthesis of various PCB congeners, including those with environmental significance and their metabolites, has been successfully achieved using this method. nih.gov For instance, the coupling of chlorinated benzene boronic acids with bromochlorobenzenes has been demonstrated to produce a range of PCBs. nih.govresearchgate.net The versatility of the Suzuki coupling also allows for the synthesis of methoxylated PCB congeners, which can then be converted to dihydroxylated derivatives. nih.gov These reactions are efficient for creating compounds with up to two ortho chlorine substituents, and with highly reactive catalysts, even sterically hindered derivatives can be prepared. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions for Polychlorinated Biphenyl (PCB) Synthesis This table is generated based on data from analogous reactions and illustrates the general conditions and outcomes of Suzuki coupling for halogenated benzene derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Yield | Citation |

|---|---|---|---|---|---|---|

| (Chlorinated) Benzene Boronic Acid | Bromochlorobenzene | Pd(dppf)₂Cl₂ | Aqueous Sodium Carbonate | PCB Congener | Moderate to Good | nih.govresearchgate.net |

| (Chlorinated) Aryl Boronic Acids | Bromochlorobenzenes | Palladium-based | Not Specified | PCB Congeners | Good to Excellent | nih.gov |

| Chlorinated Bromo- or Iodobenzenes | Methoxybenzene Boronic Acids | Palladium-based | Not Specified | Methoxylated PCBs | Not Specified | researchgate.net |

| Brominated Methoxybenzenes | Chlorobenzene Boronic Acids | Palladium-based | Not Specified | Methoxylated PCBs | Not Specified | researchgate.net |

Unintentional Formation Pathways in Chemical Processes and Environmental Contexts

The formation of this compound and related polychlorinated toluenes can occur unintentionally as byproducts in various chemical manufacturing processes, most notably during the chlorination of toluene. vedantu.comwustl.edudoubtnut.com The specific products formed depend heavily on the reaction conditions, such as the presence of a catalyst and the reaction medium. vedantu.comrsc.org

In industrial settings, the chlorination of toluene is a common method for producing chlorinated toluene derivatives. google.com When toluene is chlorinated in the presence of a Lewis acid catalyst like ferric chloride, substitution occurs on the aromatic ring, leading to the formation of ortho- and para-chlorotoluene as the major products. vedantu.comdoubtnut.com However, if the reaction is carried out without a catalyst but with UV light or at high temperatures, substitution occurs on the methyl group (side-chain chlorination), which can lead to benzyl (B1604629) chloride, benzal chloride, and benzotrichloride. wustl.edusciencemadness.org The formation of multiply chlorinated species, including dichlorinated and trichlorinated toluenes, can occur if the monochlorinated products are not removed from the reaction zone. wustl.edu

Environmental formation of chlorinated aromatic compounds is also a significant pathway. copernicus.org Chlorine atoms, generated from the photolysis of reactive chlorine species in the atmosphere, can react rapidly with volatile organic compounds (VOCs) like toluene. copernicus.org These reactions can lead to the formation of a variety of chlorinated organic molecules. copernicus.org For instance, research has shown that the reaction between chlorine atoms and aromatics can proceed via a Cl-addition pathway, leading to the formation of chlorine-containing oxygenated organic molecules (Cl-OOMs), some of which have been detected in urban and suburban atmospheres. copernicus.org

The reaction of toluene with systems like KHSO₅ (Oxone) and KCl can also lead to different chlorination products depending on the solvent system used. rsc.org In solvent mixtures containing highly polar, water-miscible organic solvents, electrophilic aromatic chlorination is favored, producing o- and p-chlorotoluene. rsc.org Conversely, in other solvent systems, radical side-chain chlorination may be promoted. rsc.org

Table 2: Unintentional Formation of Chlorinated Toluenes under Various Conditions This table summarizes the byproducts formed during the chlorination of toluene under different reaction conditions.

| Reactant | Conditions | Major Unintentional Products | Citation |

|---|---|---|---|

| Toluene and Chlorine | Ferric Chloride Catalyst | o-Chlorotoluene, p-Chlorotoluene | vedantu.comdoubtnut.com |

| Toluene and Chlorine | No Catalyst, UV light | Benzyl chloride, Benzal chloride, Benzotrichloride | wustl.edu |

| Toluene | Atmospheric Chlorine Atoms | Chlorine-containing oxygenated organic molecules (Cl-OOMs) | copernicus.org |

| Toluene | KHSO₅/KCl in polar organic solvent/water | o-Chlorotoluene, p-Chlorotoluene | rsc.org |

Advanced Structural and Spectroscopic Research

Conformational Analysis and Molecular Symmetry Studies

Conformational analysis and molecular symmetry are crucial for understanding the three-dimensional structure and properties of a molecule.

Temperature-dependent NMR spectroscopy is a powerful technique to study the dynamic processes in molecules, such as the rotation of substituent groups. For 1,3,5-Trichloro-2-(dichloromethyl)benzene, this method could be employed to determine the rotational barrier of the dichloromethyl (-CHCl₂) group.

While specific studies on this compound are absent, research on other halogenated toluenes demonstrates the utility of this technique. For instance, in α,α,α′,α′,2,3,5,6-octachloro-p-xylene, temperature-dependent proton NMR spectra were used to analyze the rate-dependent changes and derive the activation parameters for the rotation of the dichloromethyl groups. researchgate.net A similar approach for this compound would involve monitoring the coalescence of signals corresponding to the aromatic protons or the proton of the dichloromethyl group as the temperature is varied. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier could be calculated. It is expected that the steric bulk of the ortho chlorine atoms would result in a significant barrier to rotation for the dichloromethyl group.

Detailed Spectroscopic Characterization for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the unambiguous identification and detailed structural analysis of a molecule.

¹H and ¹³C NMR spectroscopy are fundamental tools for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show a singlet for the proton of the -CHCl₂ group and a singlet for the two equivalent aromatic protons. The chemical shift of the -CHCl₂ proton would be influenced by the electron-withdrawing effects of the chlorine atoms and the benzene (B151609) ring. In similar chlorinated hydrocarbon structures, the chemical shift for monochlorinated hydrocarbon moieties is reported to be in the range of δ = 3.2–5.3 ppm. researchgate.net

The ¹³C NMR spectrum would provide more detailed information about the carbon skeleton. The carbon atom of the -CHCl₂ group would appear at a characteristic downfield shift due to the attached chlorine atoms. The aromatic region would display distinct signals for the substituted and unsubstituted carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms and the dichloromethyl group. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (-CHCl₂) | ~6.5 - 7.5 | Singlet |

| ¹H (aromatic) | ~7.0 - 7.5 | Singlet |

| ¹³C (-CHCl₂) | ~70 - 80 | Doublet (due to ¹JCH) |

| ¹³C (C-Cl) | ~130 - 140 | Singlet |

| ¹³C (C-CHCl₂) | ~135 - 145 | Singlet |

| ¹³C (C-H) | ~125 - 135 | Doublet (due to ¹JCH) |

Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may differ.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the mass spectrum would exhibit a molecular ion peak cluster characteristic of a compound containing five chlorine atoms, with the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) being a key feature.

The fragmentation of chlorinated aromatic compounds typically involves the loss of chlorine atoms and the cleavage of side chains. docbrown.info For this compound, prominent fragmentation pathways would likely include:

Loss of a chlorine radical (Cl•) from the dichloromethyl group to form a stable benzylic cation.

Loss of HCl from the molecular ion.

Fragmentation of the benzene ring itself, leading to smaller chlorinated fragments.

The appearance of a tropylium-like ion if rearrangement occurs.

The elucidation of these fragmentation pathways can be aided by high-resolution mass spectrometry (HRMS) to determine the exact mass of the fragments and by tandem mass spectrometry (MS/MS) experiments. nih.gov

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as ³⁵Cl and ³⁷Cl. wikipedia.org This makes it an excellent tool for differentiating between positional isomers of chlorinated compounds. wikipedia.org

For this compound, the chlorine atoms on the benzene ring are in different chemical environments from those on the dichloromethyl group, and the ring chlorines themselves may be non-equivalent in the solid state depending on the crystal packing. This would result in a distinct set of NQR frequencies for each non-equivalent chlorine nucleus.

Studies on 1,3,5-trichlorobenzene (B151690) have shown that crystallographically non-equivalent chlorine atoms give rise to distinct resonance frequencies in the ³⁵Cl NQR spectrum. rsc.org Therefore, NQR could be used to distinguish this compound from its other isomers, such as 1,2,3-Trichloro-4-(dichloromethyl)benzene or 1,2,4-Trichloro-5-(dichloromethyl)benzene, as each isomer would produce a unique NQR "fingerprint" based on the specific electronic environment of its chlorine atoms.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For complex molecules like 1,3,5-Trichloro-2-(dichloromethyl)benzene, methods like Density Functional Theory (DFT) are often employed to provide a balance between computational cost and accuracy. nih.govdntb.gov.ua

The electronic structure of this compound is significantly influenced by the presence of five electron-withdrawing chlorine atoms. These atoms pull electron density away from the benzene (B151609) ring and the dichloromethyl group, leading to a non-uniform charge distribution. This is a common feature in polychlorinated aromatic compounds. afirm-group.com

To approximate the electronic properties of this compound, we can examine data from computational studies on related compounds. For instance, DFT calculations on dibenzyltin dichloride, which also features a benzyl-halogen bond, have been used to determine properties like the HOMO-LUMO energy gap. researchgate.net While not directly transferable, these studies provide a framework for understanding the electronic characteristics of the target molecule.

Table 1: Calculated Electronic Properties of Related Compounds

| Compound | Method | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |

|---|---|---|---|---|

| Dibenzyltin dichloride | B3LYP/LanL2DZ | - | - | 0.16988 |

Data sourced from computational studies on dibenzyltin dichloride and presented here for illustrative purposes due to the lack of direct data for this compound. researchgate.net

Molecular Geometry Optimization and Conformational Energetics

Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For a molecule like this compound, a key aspect of its geometry is the rotational barrier of the dichloromethyl group relative to the benzene ring.

Computational studies on substituted benzenes and toluenes provide insight into the forces governing their shape. nih.gov The geometry of the benzene ring in this compound is expected to be slightly distorted from a perfect hexagon due to the presence of the bulky chlorine and dichloromethyl substituents. Studies on 1,3,5-trichlorobenzene (B151690) have shown that the CCC bond angles at the chlorine-substituted carbons are larger than 120°. researchgate.net

The conformation of the dichloromethyl group is determined by the balance of steric hindrance between the chlorine atoms on the methyl group and the chlorine atoms on the benzene ring, as well as electronic effects. Computational methods can calculate the energy associated with the rotation around the C-C bond connecting the dichloromethyl group to the benzene ring, thus identifying the most stable conformer. While specific data for the target molecule is unavailable, studies on similar halogenated molecules demonstrate the utility of these methods. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for 1,3,5-Trichlorobenzene

| Parameter | Value |

|---|---|

| r(C-C) | 139.39(10) pm |

| r(C-Cl) | 172.78(12) pm |

| r(C-H) | 108.07(21) pm |

This data is for 1,3,5-trichlorobenzene and serves as an approximation for the benzene ring portion of this compound. researchgate.net

Prediction and Elucidation of Reaction Mechanisms through Computational Models

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a deeper understanding of how a reaction proceeds. nih.gov

For this compound, potential reactions could involve the dichloromethyl group or the aromatic ring. For example, the dichloromethyl group could undergo nucleophilic substitution. Computational models can predict the energy barriers for such reactions and compare them to alternative pathways.

Studies on the reaction mechanisms of related compounds, such as the "halogen dance" reaction in aryl halides, demonstrate the capability of DFT to model complex rearrangements. nih.govresearchgate.net While this specific reaction may not be the primary pathway for the target molecule, the computational techniques used are broadly applicable. For instance, the oxidation of benzylic halides to carboxylic acids has been studied, and these mechanisms could provide a starting point for investigating the reactivity of the dichloromethyl group. acs.org

The electron-deficient nature of the benzene ring in this compound suggests that it would be susceptible to nucleophilic aromatic substitution, although the high degree of chlorination may also present significant steric hindrance. Computational models can help to assess the feasibility of such reactions by calculating the activation energies involved.

Computational Assessment of Electron-Deficient Arenes and Halogenated Benzene Derivatives

The presence of multiple electron-withdrawing groups renders this compound an electron-deficient arene. This characteristic is central to its predicted chemical behavior. Computational assessment of such molecules often involves quantifying their electron-accepting ability.

Electron-deficient arenes are of interest in various fields, including materials science, due to their electronic properties. nii.ac.jpacs.org Computational studies on other electron-deficient systems, such as those involving perylene (B46583) diimides, have shown how structural modifications can tune their electron affinity and charge transport properties. nii.ac.jpacs.org

Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Chlorination Processes

The synthesis of 1,3,5-Trichloro-2-(dichloromethyl)benzene and related polychlorinated toluenes typically involves the free-radical chlorination of a suitable precursor, such as 1,3,5-trichlorotoluene. This process is a chain reaction initiated by the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). thieme-connect.dewustl.edu This initiation step is generally promoted by UV light or the use of radical initiators. thieme-connect.dewikipedia.org

The mechanism proceeds through the following key stages:

Initiation: UV radiation supplies the energy to break the Cl-Cl bond, forming two chlorine radicals. Cl₂ + hv → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the trichlorotoluene, forming a benzylic radical and hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction. quora.com This process can occur multiple times to yield di- and tri-chlorinated products. thieme-connect.dewikipedia.org

C₆H₂Cl₃CH₃ + Cl• → C₆H₂Cl₃CH₂• + HCl

C₆H₂Cl₃CH₂• + Cl₂ → C₆H₂Cl₃CH₂Cl + Cl•

C₆H₂Cl₃CH₂Cl + Cl• → C₆H₂Cl₃CHCl• + HCl

C₆H₂Cl₃CHCl• + Cl₂ → C₆H₂Cl₃CHCl₂ + Cl•

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

The extent of chlorination on the side chain is controlled by the reaction conditions, including the ratio of chlorine to the toluene (B28343) derivative. quora.com It is crucial to avoid iron catalysts, which would promote electrophilic substitution on the aromatic ring instead of the desired side-chain radical chlorination. prepchem.com

Aromatic Substitution Mechanisms: Electrophilic and Nucleophilic Pathways

The reactivity of the aromatic ring in this compound is profoundly influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is heavily deactivated towards electrophilic attack. msu.edustudymind.co.uk Both the chlorine atoms and the dichloromethyl group are electron-withdrawing, which reduces the electron density of the ring system. libretexts.orglibretexts.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles, requiring harsh reaction conditions for substitution to occur. wikipedia.org

The directing effects of the substituents are conflicting. The three chlorine atoms are ortho, para-directors, while the dichloromethyl group (-CHCl₂) acts as a meta-director due to its strong electron-withdrawing inductive effect. libretexts.orglibretexts.orgquora.com In this specific molecule, the positions ortho and para to the chlorines are already substituted. The remaining open positions (C4 and C6) are meta to the dichloromethyl group and also ortho or para to existing chlorine atoms. The combined deactivating effects from all substituents make further electrophilic substitution highly unfavorable. msu.edu

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the chloro and dichloromethyl substituents makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. uomustansiriyah.edu.iqmasterorganicchemistry.comwikipedia.org This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is favored by the presence of strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orglibretexts.org

Addition: A strong nucleophile attacks one of the carbons bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is stabilized by the electron-withdrawing substituents.

Elimination: The aromaticity is restored by the departure of the leaving group, in this case, a chloride ion.

The rate of SNAr reactions is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comwikipedia.org In this compound, all ring carbons are heavily influenced by electron-withdrawing groups, making the ring a potential substrate for SNAr reactions with strong nucleophiles.

Interactive Table: Comparison of Aromatic Substitution Pathways

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |

| Attacking Species | Electrophile (electron-deficient) | Nucleophile (electron-rich) |

| Ring Requirement | Electron-rich (activated) | Electron-poor (deactivated) |

| Effect of -Cl, -CHCl₂ | Deactivating, slows reaction | Activating, speeds reaction |

| Intermediate | Carbocation (Arenium ion) | Carbanion (Meisenheimer complex) |

| Leaving Group | H⁺ | Halide ion (e.g., Cl⁻) |

Photochemical Transformation Mechanisms in Chemical Systems

Polychlorinated aromatic compounds can undergo photochemical transformations when exposed to UV radiation. The primary mechanism for the atmospheric degradation of compounds like chlorobenzene (B131634) involves reactions with photochemically generated hydroxyl radicals. ethz.chepa.gov Direct photolysis, the breakdown of a molecule by absorbing a photon of light, is also a possible degradation pathway for aromatic compounds. uwaterloo.ca

For substituted chlorobenzenes, UV irradiation can lead to the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical and a chlorine radical. rsc.org In the presence of a suitable hydrogen donor (like a solvent), this can result in reductive dechlorination. rsc.org The degradation process can be influenced by various factors, including the presence of oxygen and other reactive species. nih.gov

Studies on polycyclic aromatic hydrocarbons (PAHs) show that photodegradation can proceed through different mechanisms involving either the excited singlet state or the triplet state of the molecule, often involving energy or electron transfer to molecular oxygen. acs.org While specific studies on this compound are scarce, it is expected that its photochemical behavior would involve the cleavage of C-Cl bonds, leading to dechlorination or the formation of other secondary products through radical pathways. uwaterloo.cad-nb.info The presence of multiple chlorine atoms could lead to a complex series of degradation products.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents.

Electronic Effects: The dominant electronic feature of this molecule is the powerful electron-withdrawing nature of its substituents.

Inductive Effect (-I): Chlorine is a highly electronegative atom that withdraws electron density from the benzene ring through the sigma bond. msu.edulibretexts.org The dichloromethyl group (-CHCl₂) also exerts a strong -I effect. This cumulative inductive withdrawal significantly reduces the ring's electron density. libretexts.orglibretexts.org

These effects combine to make the ring highly deactivated for EAS but activated for SNAr, as summarized in the table below. studymind.co.ukwikipedia.org

Steric Effects: Steric hindrance plays a critical role in the reactivity of this molecule. The positioning of three bulky chlorine atoms on the ring (at C1, C3, C5) and a dichloromethyl group at C2 creates a crowded environment.

This crowding can physically block the approach of reagents to the available reaction sites on the aromatic ring (C4, C6), thereby slowing down potential substitution reactions. msu.edu

Steric hindrance also affects reactions at the dichloromethyl side chain. While benzylic positions are typically reactive, the presence of adjacent chlorine atoms on the ring can hinder the approach of nucleophiles or other reactants to the benzylic carbon. learncbse.in

Crystallographic studies of related, highly chlorinated molecules like 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene show distortions from ideal planarity and specific bond angles that reflect significant intramolecular steric strain. iucr.orgresearchgate.net Similar steric pressures are expected to influence the conformation and reactivity of this compound.

Interactive Table: Summary of Substituent Effects

| Substituent | Electronic Effect on Ring | Steric Effect | Impact on Reactivity |

| -Cl (x3) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R). Overall: Deactivating. msu.edu | Moderate | Hinders approach to adjacent ring positions. |

| -CHCl₂ | Strong Inductive Withdrawal (-I). quora.com | High | Significantly hinders approach to adjacent positions (C1, C3). |

| Overall Molecule | Highly electron-poor ring. | Very crowded. | Low reactivity in EAS, high reactivity in SNAr, potential for hindered side-chain reactions. |

Environmental Fate and Transformation Mechanisms

Environmental Persistence and Degradation Pathways

Chlorinated toluenes, including compounds like 1,3,5-Trichloro-2-(dichloromethyl)benzene, are generally considered persistent in the environment. epa.gov Their persistence stems from the stability of the chlorinated aromatic ring, which makes them resistant to rapid degradation. The degree and position of chlorine atoms on the benzene (B151609) ring and the side chain influence the compound's susceptibility to breakdown processes.

In soil and water, biodegradation is a potential but often slow degradation pathway for ring-chlorinated toluenes. epa.gov Studies on related trichlorobenzene (TCB) isomers show that they are not readily biodegradable under aerobic conditions. cdc.gov For instance, 1,3,5-trichlorobenzene (B151690) was not found to degrade under aerobic conditions in studies using sediment from the Rhine River. cdc.gov However, under anaerobic (methanogenic) conditions, degradation of all three TCB isomers to mono- and dichlorobenzenes was observed after a significant lag period of two months. cdc.gov Another study using anaerobic sediment slurry found a biodegradation half-life of about 35 days for 1,3,5-trichlorobenzene. cdc.gov

The presence of a dichloromethyl group likely affects the degradation process. While specific data on this compound is scarce, the general principles of chlorinated hydrocarbon degradation suggest that both the chlorinated ring and the dichloromethyl side-chain would be subject to transformation. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a key mechanism under anaerobic conditions. researchgate.net This process typically occurs with highly chlorinated compounds first, leading to less chlorinated, and sometimes more mobile, daughter products. researchgate.net

Table 1: Environmental Persistence Data for Related Trichlorobenzene Isomers

| Isomer | Condition | Medium | Degradation Finding | Half-Life | Citation |

| 1,3,5-Trichlorobenzene | Aerobic | River Sediment | Not degraded | - | cdc.gov |

| 1,3,5-Trichlorobenzene | Anaerobic (Methanogenic) | River Sediment | Degraded to mono- and dichlorobenzenes | > 2 months (lag) | cdc.gov |

| 1,3,5-Trichlorobenzene | Anaerobic | Sediment Slurry | Biodegradation | ~35 days | cdc.gov |

| 1,2,4-Trichlorobenzene | Aerobic | River Sediment | Partial degradation after long lag time | - | cdc.gov |

| 1,2,3-Trichlorobenzene | Aerobic | River Sediment | Not degraded | - | cdc.gov |

Atmospheric Chemistry and Reaction with Hydroxyl Radicals

Once in the atmosphere, the primary degradation pathway for volatile organic compounds like chlorinated toluenes is reaction with photochemically produced hydroxyl radicals (•OH). cdc.govharvard.edu These highly reactive radicals, often called the "detergent of the atmosphere," initiate oxidation reactions that break down pollutants. harvard.edunih.gov

Table 2: Estimated Atmospheric Half-Life of Trichlorobenzene Isomers

| Isomer | Reaction | Atmospheric Half-Life | Citation |

| 1,3,5-Trichlorobenzene | Reaction with •OH radicals | 16 days | cdc.gov |

| 1,2,3-Trichlorobenzene | Reaction with •OH radicals | 38 days | cdc.gov |

| 1,2,4-Trichlorobenzene | Reaction with •OH radicals | 38 days | cdc.gov |

Biotransformation Pathways of Related Chlorinated Benzenes

The biotransformation of chlorinated aromatic hydrocarbons is a complex process that depends on the specific compound, the microbial species present, and the environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions, bacteria can initiate the degradation of chlorinated benzenes by using dioxygenase enzymes to hydroxylate the aromatic ring, forming chlorocatechols. ethz.ch These intermediates are then further processed through ring cleavage and channeled into central metabolic pathways. ethz.ch However, highly chlorinated benzenes are often more resistant to this type of aerobic attack. cdc.gov

Under anaerobic conditions, the primary biotransformation pathway is reductive dechlorination. researchgate.neteurochlor.org This process involves microorganisms using the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. eurochlor.org For example, hexachlorobenzene (B1673134) can be reductively dechlorinated to pentachlorobenzene, then tetrachlorobenzene, trichlorobenzene, and so on, eventually leading to benzene. researchgate.net Specific microbial strains, such as Dehalococcoides and Dehalobacter species, are known to carry out these transformations. researchgate.net The rate and extent of dechlorination can vary depending on the specific isomer and the degree of chlorination. researchgate.net

For chlorinated toluenes, biotransformation can involve oxidation of the methyl group to form benzyl (B1604629) alcohol, followed by further oxidation, or hydroxylation of the aromatic ring. researchgate.net The presence of multiple chlorine atoms on the ring, as in this compound, would significantly influence which pathway is favored and the rate at which it proceeds.

Formation as Byproducts in Environmental Processes

This compound is not a compound that is typically manufactured for direct use. Instead, its presence in the environment is likely the result of its formation as an unintentional byproduct during industrial chemical synthesis. afirm-group.com

Chlorinated toluenes and benzenes are used as solvents, dye carriers, and chemical intermediates. afirm-group.com The manufacturing processes for these chemicals, particularly those involving the chlorination of toluene (B28343) or related compounds, can lead to the formation of a complex mixture of isomers and congeners, including polychlorinated derivatives. For instance, the production of chlorotoluenes can result in various isomers as impurities. epa.gov Similarly, the synthesis of other chlorinated chemicals can produce chlorinated benzenes and toluenes as byproducts. rewe-group.com Hexachlorobenzene, for example, is known to be formed as a byproduct in the manufacture of certain solvents and pesticides. rewe-group.com Given its structure, this compound is a plausible byproduct of high-temperature chlorination of toluene or its partially chlorinated derivatives.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography) for Complex Mixtures

Chromatographic techniques are fundamental for isolating specific chlorinated benzene (B151609) derivatives from intricate mixtures. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds like chlorinated benzenes. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For the analysis of compounds structurally similar to 1,3,5-Trichloro-2-(dichloromethyl)benzene, such as 1,3,5-trichlorobenzene (B151690), various column types and conditions have been utilized to achieve effective separation. nist.gov Non-polar columns, like those with a SE-30 or DB-5 stationary phase, and polar columns, such as those with a ZB-Wax phase, are commonly employed. nist.gov The selection of the column and temperature programming is critical for resolving isomers and other related compounds. nist.gov

Table 1: Exemplary Gas Chromatography (GC) Conditions for 1,3,5-Trichlorobenzene Analysis

| Column Type | Active Phase | Temperature (°C) | Reference |

|---|---|---|---|

| Capillary | SE-30 | 160 | nist.gov |

| Capillary | HP-5 | 120 | nist.gov |

| Capillary | DB-5 | 110 | nist.gov |

| Capillary | ZB-Wax (Polar) | 140 | nist.gov |

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile compounds, HPLC is the separation method of choice. osti.gov HPLC separates components of a liquid mixture by pumping the sample in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). osti.gov This technique is particularly valuable for analyzing reaction mixtures and identifying synthesis by-products and impurities. osti.gov For instance, in the analysis of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), a related compound, HPLC is essential for separating the main component from impurities that may arise during synthesis or from reactions with solvents. osti.gov

Hyphenated Techniques (e.g., GC-MS, LC-Orbitrap-MS) in Structural Elucidation and Quantitative Research

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide both high-resolution separation and definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of environmental contaminants. thermofisher.com After separation via GC, the analytes are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. Modern systems often use a triple quadrupole (QqQ) mass spectrometer, which can be operated in selected reaction monitoring (SRM) mode for highly sensitive and selective quantification. thermofisher.com This approach is capable of detecting contaminants at ultra-low levels (ng/L) in matrices like surface water. thermofisher.com The use of advanced ionization sources, such as the Advanced Electron Ionization (AEI) source, further enhances sensitivity. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing compounds that are not amenable to GC. osti.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, are often coupled with HPLC. osti.gov These instruments provide highly accurate mass measurements, which are crucial for the structural elucidation of unknown compounds and for confirming the identities of targeted analytes. osti.gov For example, HPLC-QTOF-MS has been used to investigate the stability of TCTNB in dimethylsulfoxide (DMSO), revealing that the solvent can participate in reactions leading to degradation products. osti.gov The high mass accuracy of the QTOF allows for the determination of the elemental composition of these unknown products, aiding in their structural identification. osti.gov

Extraction and Sample Preparation Methodologies for Research Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable chromatographic analysis. The goal is to extract the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting organic compounds from aqueous samples. In a modern analytical workflow, this process can be fully automated. thermofisher.com For the analysis of semi-volatile organic compounds in surface water, an automated LLE procedure can be employed where a small volume of an organic solvent, such as pentane (B18724), is used to extract the analytes from a larger volume of the water sample. thermofisher.com The process typically involves vortexing to ensure efficient extraction, followed by a phase separation step before the organic layer is injected into the GC-MS system. thermofisher.com

Table 2: Automated Liquid-Liquid Extraction (LLE) Protocol for Water Samples

| Step | Procedure | Details | Reference |

|---|---|---|---|

| 1 | Sample Aliquoting | 10 mL of water sample is pipetted into a 20 mL vial. | thermofisher.com |

| 2 | Internal Standard Addition | A mix of internal standards is added for quantification. | thermofisher.com |

| 3 | Extraction Solvent Addition | 2 mL of pentane is added. | thermofisher.com |

| 4 | Vortexing | The sample is vortexed for 1 minute to facilitate extraction. | thermofisher.com |

| 5 | Phase Separation | A 5-minute wait time allows for clear separation of aqueous and organic layers. | thermofisher.com |

| 6 | Injection | The organic extract is injected for GC-MS analysis. | thermofisher.com |

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration that involves passing a liquid sample through a solid sorbent material packed in a cartridge or well plate. superchroma.com.tw The general procedure involves conditioning the sorbent with a solvent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analytes of interest with a stronger solvent. superchroma.com.tw This method is highly versatile and can be adapted for various matrices by selecting the appropriate sorbent (e.g., C18 for non-polar compounds from aqueous matrices) and solvents. superchroma.com.tw

A critical aspect of sample preparation is ensuring the analyte's stability in the chosen solvent. Research on the related compound TCTNB has shown that it can react with DMSO, a common solvent for LC-MS analysis, leading to the formation of new chemical species over time. osti.gov This highlights the importance of careful method development and validation, including solvent selection, to ensure that the analytical results accurately reflect the composition of the original sample. osti.gov

Strategic Research Applications Non Biological/non Clinical

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

Chlorinated aromatic compounds are fundamental precursors in the synthesis of a variety of complex organic molecules due to the reactivity of the chloro-substituents, which allows for the introduction of diverse functional groups.

Precursor in the Synthesis of Star-Shaped Conjugated Oligomers and Discotic Liquid Crystals

A closely related compound, 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene , serves as a key intermediate in the creation of star-shaped conjugated oligomers and discotic liquid crystals. iucr.orguni-mainz.de These materials are of significant interest in materials science for their unique electronic and self-assembly properties. The synthesis of 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene is achieved through the reaction of 1,3,5-trichlorobenzene (B151690) with chloroform (B151607) and aluminum chloride. uni-mainz.de This intermediate provides a rigid core from which conjugated arms can be extended, leading to the formation of highly ordered, disc-like molecules that can form liquid crystalline phases. iucr.orguni-mainz.de

The structural framework provided by the chlorinated benzene (B151609) core is crucial for achieving the desired molecular symmetry and stability in these advanced materials. iucr.org The presence of multiple reactive sites on the precursor allows for the systematic construction of larger, more complex architectures. uni-mainz.de

Application in the Construction of Polymers and Advanced Materials

Another example is the use of 2,4-Dichloro-1-(trichloromethyl)benzene as an additive to impart flame retardancy to polymers and resins. The chlorine atoms in the molecule enhance the thermal stability and fire resistance of the final material, a critical property in industries where fire safety is a primary concern.

Utility in Specific Building Block Synthesis for Organic Frameworks

Organic building blocks are functionalized molecules that serve as the foundational components for assembling larger molecular structures like metal-organic frameworks (MOFs) and supramolecular complexes. While the direct application of 1,3,5-Trichloro-2-(dichloromethyl)benzene in this context is not specifically detailed, chlorinated aromatics in general are valuable building blocks. The chloromethyl group, as seen in the related 1,3,5-Trichloro-2-(chloromethyl)benzene (B75636) , is a reactive intermediate that can be used in the synthesis of more complex molecules.

Applications in Photochemistry Research

The photochemical behavior of chlorobenzene (B131634) derivatives is an area of active research. Ultraviolet (UV) irradiation of substituted chlorobenzenes in a solvent like benzene can lead to the formation of biphenyls and, in some instances, products of reductive dechlorination. rsc.org The specific photochemical reactions are dependent on the substituents present on the benzene ring.

For example, studies on the photochemistry of chloronitrobenzenes have shown that they are photostable in benzene but can be reduced to nitrobenzene (B124822) when irradiated in ethanol. rsc.org The interaction of chlorine radicals with benzene in the atmospheric aqueous phase has also been investigated, revealing that these reactions are significant in the transformation of volatile organic compounds (VOCs). researcher.liferesearchgate.net Such research provides fundamental insights into the photochemical transformation of chlorinated aromatic compounds. researcher.liferesearchgate.net

Niche Research Applications in Chemical Synthesis and Methodology Development

While detailed niche applications for This compound are not widely reported, it is noted as a useful intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals. solubilityofthings.com Its solubility in organic solvents like hexane, toluene (B28343), and chloroform, coupled with its limited aqueous solubility, are important considerations for its use in synthetic chemistry. solubilityofthings.com

The development of new synthetic methodologies often relies on the availability of diverse chemical building blocks. Chlorinated benzenes, due to the reactivity of the C-Cl bond, are frequently used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

Data Tables

Table 1: Properties of Related Chlorinated Benzene Derivatives

| Compound Name | Molecular Formula | Key Application/Property | Reference |

|---|---|---|---|

| 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene | C₉H₃Cl₉ | Intermediate for star-shaped oligomers and discotic liquid crystals | iucr.orguni-mainz.de |

| 1,3,5-trichloro-2-(4-phenylphenyl)benzene | C₁₈H₁₁Cl₃ | Monomer for high-performance polymers | |

| 2,4-Dichloro-1-(trichloromethyl)benzene | C₇H₃Cl₅ | Flame retardant additive for polymers |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene |

| 1,3,5-Trichlorobenzene |

| Chloroform |

| Aluminum chloride |

| 1,3,5-trichloro-2-(4-phenylphenyl)benzene |

| 2,4-Dichloro-1-(trichloromethyl)benzene |

| 1,3,5-Trichloro-2-(chloromethyl)benzene |

| Chloronitrobenzenes |

| Nitrobenzene |

| Benzene |

| Hexane |

Future Research Directions and Unexplored Areas

Development of Greener and Sustainable Synthetic Routes

The traditional synthesis of polychlorinated aromatic compounds often involves harsh reagents and generates significant waste, prompting a shift towards more environmentally benign methodologies. Future research in the synthesis of 1,3,5-Trichloro-2-(dichloromethyl)benzene should prioritize green chemistry principles.

One promising avenue is the exploration of photoredox catalysis for C-H chlorination. rsc.org This approach utilizes visible light to generate reactive chlorine species from benign sources like sodium chloride, operating at room temperature and offering high selectivity for aromatic C-H bonds over more reactive C(sp³)–H bonds. rsc.org Adapting this technology for the specific substitution pattern of this compound could lead to a more sustainable and energy-efficient synthesis.

Another area of focus is the development of catalyst-free regioselective chlorination methods. Recent studies have shown that systems like KHSO₅ and KCl can achieve regioselective chlorination of toluene (B28343) at room temperature, with the solvent system dictating the position of chlorination. researchgate.netrsc.org Research into similar catalyst-free systems for the multi-step synthesis of this compound could significantly reduce the environmental impact by eliminating the need for heavy metal catalysts and harsh conditions.

Furthermore, moving away from traditional Friedel-Crafts reactions, which often employ stoichiometric amounts of Lewis acids, towards catalytic alternatives is crucial. The use of solid acid catalysts, such as zeolites, has shown promise in the chlorination of aromatic compounds and could be investigated for the synthesis of this specific molecule. researchgate.net

The table below outlines potential greener synthetic strategies that warrant investigation.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Visible-Light Photoredox Catalysis | Ambient temperature, use of benign chlorine sources, high selectivity. rsc.org | Catalyst design for specific polychlorination and side-chain dichlorination. |

| Catalyst-Free Chlorination | Avoidance of toxic metal catalysts, mild reaction conditions. researchgate.netrsc.org | Achieving the desired high degree of chlorination and regioselectivity. |

| Solid Acid Catalysis | Catalyst recyclability, reduced waste generation. researchgate.net | Catalyst stability and prevention of unwanted side reactions. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for scalability. rsc.org | Optimization of reactor design and reaction conditions for multi-step synthesis. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dichloromethyl group and the polychlorinated benzene (B151609) ring in this compound offer multiple sites for chemical modification, opening up a vast landscape of potential reactions that remain largely unexplored.

A significant area for future research is the application of palladium-catalyzed cross-coupling reactions . nobelprize.org While the Suzuki, Negishi, and Stille couplings are well-established for creating C-C bonds with haloarenes, their application to sterically hindered and electronically deactivated substrates like this compound is not extensively studied. nih.govdoi.orgrsc.org Research should focus on developing robust catalyst systems, potentially with specialized ligands, that can efficiently couple this substrate with a variety of organometallic reagents. This would provide access to a wide range of novel derivatives with potential applications in materials science and medicinal chemistry.

The reactivity of the dichloromethyl group is another fertile ground for investigation. This functional group can be a precursor to an aldehyde or a carboxylic acid moiety through hydrolysis, but more sophisticated transformations are possible. For instance, its conversion to other functional groups through nucleophilic substitution or metal-catalyzed processes could lead to the synthesis of novel compounds. The stability and reactivity of dichloromethyl groups on arenes under various conditions is an area that warrants more systematic investigation. rsc.org

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, maximize yields, and ensure safety, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques can provide real-time insights into the complex reactions involving this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time. clairet.co.ukthermofisher.com By tracking the disappearance of reactant peaks and the appearance of intermediate and product peaks, detailed kinetic profiles can be generated. youtube.com For the synthesis of this compound, in-situ FTIR could be employed to monitor the progress of Friedel-Crafts reactions or subsequent chlorination steps, allowing for precise control over the reaction endpoint and minimizing the formation of byproducts. researchgate.netyoutube.com

Raman spectroscopy offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media or with solid components. clairet.co.uk For instance, in mechanochemical synthesis, in-situ Raman spectroscopy has been used to study the kinetics of chlorination reactions in real-time. acs.org This technique could be invaluable for developing solvent-free or solid-state synthetic routes to this compound.

The development of hyphenated techniques, such as coupling a reactor to a mass spectrometer, can provide even more detailed information about reaction intermediates and byproducts. nih.gov Future research should focus on applying these advanced monitoring techniques to both the synthesis and the subsequent transformations of this compound to gain a comprehensive understanding of the underlying reaction dynamics.

Enhanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and material performance before a single experiment is conducted.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the this compound molecule. researchgate.net This can guide the design of selective reactions, for example, by predicting the most likely site for nucleophilic or electrophilic attack. Computational studies can also elucidate reaction mechanisms, helping to explain experimental observations and to design better catalysts. researchgate.netacs.org

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties and potential biological activity of derivatives of this compound. tandfonline.comnih.gov By correlating structural features with properties of interest, these models can accelerate the discovery of new materials with desired characteristics. For instance, QSPR could be used to design novel herbicides or flame retardants based on the this compound scaffold.

Furthermore, molecular dynamics simulations can be employed to predict the bulk properties of materials derived from this compound, such as polymers or liquid crystals. These simulations can provide insights into the morphology, mechanical properties, and transport phenomena of these materials, aiding in their rational design for specific applications.

The integration of these computational approaches will be instrumental in guiding future experimental work, reducing the number of trial-and-error experiments, and accelerating the discovery of new applications for this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.